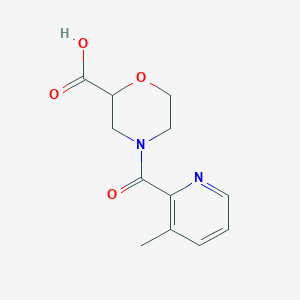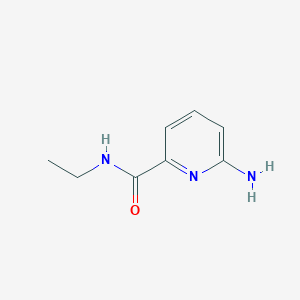
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, also known as QX-314, is a quaternary lidocaine derivative that has been used in scientific research for its ability to selectively block sodium channels in neurons. This compound has gained attention in recent years due to its potential applications in pain management and anesthesia.
作用机制
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid works by blocking the activity of sodium channels in neurons, which are responsible for transmitting electrical signals along the length of the nerve fiber. By selectively blocking these channels, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively prevent the transmission of pain signals without affecting other types of sensory input.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively block pain signals in animal models, with effects lasting for several hours. Additionally, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been shown to have minimal toxicity and side effects, making it a promising candidate for use in clinical settings.
实验室实验的优点和局限性
One of the main advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively block pain signals, making it a valuable tool for studying pain signaling pathways in the nervous system. However, one limitation of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is that it must be delivered directly to the affected area, as it cannot cross the blood-brain barrier. This limits its potential applications in systemic pain relief and anesthesia.
未来方向
There are several potential future directions for research on 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, including the development of new delivery methods that could allow for systemic administration. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, as well as its potential applications in clinical settings.
合成方法
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can be synthesized through a multi-step process involving the reaction of quinoxaline with piperidine and subsequent modification with propanoic acid. The final product is a white crystalline powder with a molecular weight of 344.44 g/mol.
科学研究应用
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been used in a variety of scientific research applications, including the study of pain signaling pathways and the development of new analgesics. One of the key advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively target neurons that are involved in pain signaling, while leaving other sensory neurons unaffected. This makes it a promising candidate for use in localized pain relief and nerve block procedures.
属性
IUPAC Name |
3-(1-quinoxalin-2-ylpiperidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(21)8-7-12-4-3-9-19(11-12)15-10-17-13-5-1-2-6-14(13)18-15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCRHQLFLAEHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)